4-Fluoro-m-hydroxyphenethylguanidine is a radiolabeled compound primarily used in positron emission tomography (PET) imaging for assessing cardiac sympathetic innervation. This compound, designated as 4F-MHPG, is significant in the field of nuclear medicine due to its ability to quantify regional cardiac sympathetic nerve density, which is crucial for diagnosing various cardiac conditions.
4F-MHPG is classified as a radiotracer, specifically a fluorinated phenethylguanidine derivative. It is synthesized using fluorine-18, a radioactive isotope commonly employed in PET imaging. The synthesis and evaluation of this compound have been documented in several studies, highlighting its potential applications in clinical settings .
The synthesis of 4F-MHPG involves several key steps:
The molecular formula of 4F-MHPG is C12H16F N3O2, and its structure includes a fluorine atom positioned at the para position relative to the hydroxyl group on the aromatic ring. The compound features a guanidine functional group that plays a pivotal role in its interaction with norepinephrine transporters.
The structure can be represented as follows:
4F-MHPG undergoes various chemical reactions that are essential for its functionality as a radiotracer:
These reactions are carefully controlled to ensure high yields and purity of the final product.
The mechanism of action for 4F-MHPG involves its uptake into sympathetic nerve terminals where it competes with norepinephrine for reuptake transporters. Once inside the nerve terminal, it binds irreversibly to these transporters, allowing for quantification through PET imaging.
This mechanism enables clinicians to assess sympathetic nerve density and function in various cardiac conditions, providing valuable diagnostic information .
Relevant data regarding its stability and reactivity are crucial for handling and storage protocols in clinical settings.
4-Fluoro-m-hydroxyphenethylguanidine has significant applications in both research and clinical settings:
The introduction of fluorine-18 into the 4F-MHPG structure (4-[¹⁸F]fluoro-m-hydroxyphenethylguanidine) presents significant challenges due to the electron-rich aromatic ring of the meta-hydroxyphenethyl precursor. Nucleophilic aromatic substitution (SNAr) under conventional conditions (using K[¹⁸F]F-K₂.2.2 complex) requires strongly electron-withdrawing groups ortho or para to the leaving group for efficient ¹⁸F-incorporation. The phenolic hydroxyl group in the precursor deactivates the ring toward nucleophilic attack, necessitating specialized precursors and optimized conditions [3] [9]. Two principal precursor strategies have been developed:
Table 1: Precursor Systems for Nucleophilic Aromatic Radiofluorination of 4F-MHPG
Precursor Type | Example Compound | Typical RCY (%) | Reaction Conditions | Key Limitation |
---|---|---|---|---|
Diaryliodonium Salt | 2-(Thienyl)iodonium tosylate with bis-Boc-guanidine ethyl chain | ~5 (dc) | 110°C, DMSO, 15 min | Moderate yields, regioselectivity concerns |
Quaternary Ammonium | 3-Benzyloxy-4-formyl-N,N,N-trimethylanilinium triflate | 15 ± 4 | 120°C, MeCN, 10 min | Multi-step deprotection/functionalization |
Spirocyclic iodonium ylides (SCIDYs) represent a significant advancement in precursor design for 4F-MHPG. Unlike diaryliodonium salts, SCIDYs offer enhanced stability, reduced tendency for diaryl byproduct formation, and improved regioselectivity due to their rigid, non-symmetrical structure. Optimization studies identified the spirocyclic iodonium ylide precursor derived from a cyclohexanone-fused scaffold as optimal for 4F-MHPG [1] [2]. Key automation parameters included:
Automated synthesis modules (e.g., GE TRACERlab™ FX-N) implementing these optimized conditions consistently produced [¹⁸F]4F-MHPG with an average non-decay-corrected RCY of 7.8% ± 1.4% (n=8) at end-of-synthesis (EOS) – a substantial improvement over earlier methods [1].
Comparative studies demonstrate clear advantages of SCIDYs over diaryliodonium salts for 4F-MHPG synthesis [1] [2]:
Table 2: Performance Comparison of Iodonium Precursors for [¹⁸F]4F-MHPG
Parameter | Spirocyclic Iodonium Ylide (SCIDY) | Traditional Diaryliodonium Salt | Advantage |
---|---|---|---|
Average EOS RCY (%) | 7.8 ± 1.4 | ~2.5 | ~3x Higher Yield |
Regioselectivity | High (Single isomer) | Moderate (Requires optimization) | Reduced Purification Burden |
Precursor Stability | High | Moderate | Better Suited for Automation |
Byproduct Formation | Low | Significant (Diaryl compounds) | Higher Radiochemical Purity (>97%) |
An alternative synthetic route to [¹⁸F]4F-MHPG involves the preparation of a key radiofluorinated intermediate, 4-[¹⁸F]fluoro-m-tyramine ([¹⁸F]4F-MTA), followed by guanidinylation. This multi-step approach is often necessary when using precursors where the guanidine group is incompatible with harsh radiofluorination conditions [4] [9]:
While this route circumvents the need for complex protected iodonium precursors, it introduces challenges:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0